molecular formula C8H10N2O2 B1274921 2-(4-Hydroxyphenyl)acetohydrazide CAS No. 20277-02-5

2-(4-Hydroxyphenyl)acetohydrazide

Cat. No. B1274921
CAS RN: 20277-02-5
M. Wt: 166.18 g/mol
InChI Key: YJKVPKGOZNHONU-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)acetohydrazide is a chemical compound that is related to various acetohydrazide derivatives. While the specific compound is not directly discussed in the provided papers, similar compounds such as 2-(4-methoxyphenoxy)acetohydrazide and (2-methyl-phenoxy)-acetohydrazide have been synthesized and analyzed, providing insights into the potential characteristics of this compound .

Synthesis Analysis

The synthesis of related acetohydrazide compounds involves the reaction of different phenolic ethers with hydrazine hydrate in the presence of ethanol or other solvents. For example, the synthesis of 2-(4-methoxyphenoxy)acetohydrazide was achieved by reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol . Similarly, (2-methyl-phenoxy)-acetohydrazide was synthesized by refluxing o-cresol, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone . These methods suggest that this compound could potentially be synthesized through a similar process, using 4-hydroxyphenol as the starting material.

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives is characterized by the presence of an acetohydrazide group, which in the case of 2-(4-methoxyphenoxy)acetohydrazide, shows a relatively short N—N bond length, indicating electronic delocalization . The crystal structure of (2-methyl-phenoxy)-acetohydrazide reveals that it crystallizes in the monoclinic system with specific unit cell parameters, and the molecules are linked into two-dimensional networks by various hydrogen bonds . These structural details provide a basis for inferring the possible molecular structure of this compound, which would likely exhibit similar hydrogen bonding patterns and crystalline properties.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving this compound. However, acetohydrazide derivatives are known to participate in various chemical reactions, such as condensation with aldehydes or ketones to form hydrazones or the formation of heterocyclic compounds . These reactions are typically facilitated by the presence of the hydrazide functional group, which is a reactive site for nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetohydrazide derivatives can be inferred from their molecular structure and intermolecular interactions. For instance, the crystal packing and hydrogen bonding patterns observed in the structures of related compounds suggest that this compound would have a solid-state structure stabilized by hydrogen bonds . The presence of the hydroxy group in this compound would likely contribute to its solubility in polar solvents and could influence its melting point and other physical properties.

Scientific Research Applications

Nonlinear Optical Properties

2-(4-Hydroxyphenyl)acetohydrazide derivatives have been explored for their nonlinear optical properties. A study by Naseema et al. (2010) synthesized three hydrazones, including compounds similar to this compound, and investigated their third-order nonlinear optical properties using nanosecond laser pulses. The study suggested these compounds as potential candidates for optical device applications like optical limiters and optical switches due to their notable two-photon absorption and optical power limiting behavior (Naseema et al., 2010).

Corrosion Inhibition

Hydroxy acetophenone derivatives, closely related to this compound, have been studied for their role as corrosion inhibitors. Singh et al. (2021) synthesized environmentally benign corrosion inhibitors and conducted a comprehensive investigation of their protective ability against corrosion of mild steel in acidic media. These studies included a variety of electrochemical and microscopic techniques, complemented by theoretical studies, highlighting the potential of such compounds in corrosion resistance applications (Singh et al., 2021).

Anticancer Potential

This compound derivatives have also been evaluated for their anticancer properties. Salahuddin et al. (2014) synthesized compounds using this hydrazide and conducted in vitro anticancer evaluations, finding one compound to be particularly active against a breast cancer cell line. Such studies underscore the potential of these compounds in anticancer drug development (Salahuddin et al., 2014).

Anti-inflammatory Applications

Research has also been conducted on the anti-inflammatory properties of this compound derivatives. Virmani and Hussain (2014) synthesized 1,2,4-triazole derivatives from 4-hydroxyphenyl acetic acid and found them to exhibit anti-inflammatory activity, with Ibuprofen as a standard for comparison. This suggests their potential use in developing anti-inflammatory medications (Virmani & Hussain, 2014).

Antimicrobial Evaluation

Another significant application is in the realm of antimicrobial agents. Studies have shown that novel imines and thiazolidinones derived from this compound exhibit antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Fuloria et al., 2009).

properties

IUPAC Name

2-(4-hydroxyphenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-8(12)5-6-1-3-7(11)4-2-6/h1-4,11H,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKVPKGOZNHONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395658
Record name 2-(4-hydroxyphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20277-02-5
Record name 2-(4-hydroxyphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-(4-fluoro-benzyl)-[1,3,4]oxadiazol-2-ylamine 10.182 g (52.7 mmol), water 80 mL and anhydrous hydrazine 20 mL was refluxed under nitrogen on an oil bath (190-200 ° C.) for 23 hours. The mixture was cooled and allowed to crystallize at R.T. under nitrogen overnight. The precipitated product was collected by filtration, washed with ice-cold water (10 mL) and dried on high vacuum. The crude product was re-crystallized from water 60 mL (reflux under nitrogen, than to +4° C. in a refrigerator overnight). The product was filtered, washed with ice-cold water and dried on high vacuum. Y=6.210 g (56.5%) of a large white crystals. 1H-NMR(DMSO-d6, 400 MHz): 7.267 (app d, J=8.6 Hz, J=5.5 Hz, 2H), 7.097 (app t, J=9.0 Hz, 2H), 5.509 (br s, 2H), 5.339 (s, 2H), 3.884 (s, 2H); 19F-NMR(DMSO-d6, 376.5 MHz): −117.14 (m, 1F).
Quantity
10.182 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (4-Hydroxy-phenyl)-acetic acid methyl ester (5 g, 30.08 mmol) in MeOH (20 mL, anhydrous) was added hydrazine (3.77 mL, 120.35 mmol) and then heated to 55° C. for 1 hour. A white precipitate formed during heating. The reaction was then cooled to rt and stirred for an additional hour to facilitate precipitation of solid. The reaction was filtered and the solid was washed with MeOH and dried resulting in the desired product (4.3 g, 86%) as a white solid. 1H-NMR (DMSO): δ 9.20 (1H, s), 9.10 (1H, s), 7.04-7.02 (2H, d, J=8.6 Hz), 6.67-6.65 (2H, d, J=8.6 Hz), 4.17-4.16 (2H, s), 4.11-4.09 (1H, q, J=5.0, 5.5 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.77 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods III

Procedure details

Neat anhydrous hydrazine 21.0 g (654 mmol) was added to a solution of p-hydroxyphenylacetic acid methyl ester 27.18 g (163.5 mmol) in MeOH (100 mL) and the mixture was heated to 50-55° C. and stirred at this temperature for 90 min (water bath). Cooled, stirred for extra 1 hour, the precipitate collected by filtration, compressed on the frit, washed with MeOH (3×10 mL) and dried on high vacuum. A second fraction was obtained by cooling the supernatants to −15° C. overnight and filtering the formed precipitate.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
27.18 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2-(4-Hydroxyphenyl)acetohydrazide influence its ability to form complexes with metal ions?

A1: this compound possesses several features conducive to metal complexation. The molecule contains both a hydrazide group (-C(O)NHNH2) and a phenolic hydroxyl group (-OH) on the phenyl ring. [, ] These functional groups can act as electron donors, readily forming coordinate bonds with metal ions. Research has shown that this compound can chelate metal ions like Cadmium (Cd2+), creating stable complexes. [] The specific coordination geometry and stability of these complexes are influenced by factors like the metal ion's size, charge, and preferred coordination number, as well as the presence of other ligands in the system.

Q2: What insights do the reported studies provide about the potential applications of this compound and its derivatives?

A2: The studies highlight the versatility of this compound and its derivatives for various applications. For instance, the fluorescence properties of the Cd(II) complex with a ligand derived from this compound, as described in the first paper, suggest potential applications in areas like fluorescent probes and sensors. [] Furthermore, understanding the thermal stability of these complexes, as investigated through thermogravimetric analysis, is crucial for applications involving heat treatments or high-temperature environments. [] While the second paper focuses on the interaction of similar acyl hydrazones with calf thymus DNA (CT-DNA), it underscores the potential of these compounds for developing novel DNA-binding agents. [] These findings contribute valuable insights into the structure-activity relationship, paving the way for designing more potent and selective compounds for various biomedical applications.

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